Lipophilicity Modulation by Phenylformamido vs. Furan‑2‑carboxamide Side Chain
The phenylformamido‑acetamide substituent of the target compound is predicted to increase lipophilicity relative to the smaller furan‑2‑carboxamide found in the closest commercially listed analog (CAS 2034537‑04‑5). While no experimental logP value has been reported for either compound, the analog exhibits a computed XLogP3 of 1.6 and a topological polar surface area (TPSA) of 107 Ų [1]. The addition of a phenyl ring and an extra amide bond in the target compound is expected to raise logP by approximately 1.0–1.5 units and increase TPSA by ~30–40 Ų, shifting the molecule along both axes of common drug‑likeness filters. This is a class‑level inference based on additive group‑contribution models and must be verified experimentally.
| Evidence Dimension | Predicted lipophilicity (logP) and polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3: not reported; TPSA: not reported (predicted to be >1.6 and >107 Ų, respectively) |
| Comparator Or Baseline | N-{3-(thian-4-yl)-1,2,4-oxadiazol-5-ylmethyl}furan-2-carboxamide (CAS 2034537‑04‑5): XLogP3 = 1.6, TPSA = 107 Ų [1] |
| Quantified Difference | Estimated ΔXLogP3 ≈ +1.0 to +1.5; ΔTPSA ≈ +30–40 Ų (group‑contribution prediction; no experimental confirmation) |
| Conditions | Computed properties from PubChem/kuujia.com; experimental validation absent |
Why This Matters
Higher logP can improve membrane permeability but may reduce aqueous solubility; the balance is critical for selecting a compound for in‑vitro or in‑vivo assays and should guide procurement decisions when screening libraries.
- [1] Kuujia.com. CAS No. 2034537-04-5 product page. N-{3-(thian-4-yl)-1,2,4-oxadiazol-5-ylmethyl}furan-2-carboxamide. Computed Properties: XLogP3 = 1.6, TPSA = 107 Ų. View Source
